molecular formula C14H20N2O2S B11056191 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine

Cat. No.: B11056191
M. Wt: 280.39 g/mol
InChI Key: CFZMSCSORUFMQZ-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydrothiophene ring with a sulfone group and a phenylpiperazine moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxidation to Sulfone: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling with Phenylpiperazine: The final step involves coupling the sulfone-containing tetrahydrothiophene with phenylpiperazine, which can be done using various coupling reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine undergoes several types of chemical reactions:

    Oxidation: Further oxidation can occur at the phenyl ring or the piperazine moiety.

    Reduction: The sulfone group can be reduced back to sulfide under specific conditions.

    Substitution: The phenyl ring and piperazine nitrogen can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Sulfide derivatives.

    Substitution Products: Various substituted phenyl and piperazine derivatives.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-phenylpiperazine is unique due to its specific combination of a sulfone group and a phenylpiperazine moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

3-(4-phenylpiperazin-1-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C14H20N2O2S/c17-19(18)11-6-14(12-19)16-9-7-15(8-10-16)13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

CFZMSCSORUFMQZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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